N-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide
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Description
This compound contains several functional groups including a trifluoromethyl group, a benzyl group, a thioether linkage, a pyridazine ring, and a furan ring with a carboxamide group . Compounds with these functional groups are often used in the pharmaceutical industry and in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through various organic reactions such as nucleophilic substitution, condensation, and cyclization . The trifluoromethyl group can be introduced using reagents like trifluoromethyl bromide .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyridazine and furan rings. Unfortunately, without specific information or an X-ray crystallography study, it’s difficult to provide an accurate molecular structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known for its high electronegativity and can influence the electronic properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyridazin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c18-17(19,20)12-5-3-11(4-6-12)10-26-15-8-7-14(22-23-15)21-16(24)13-2-1-9-25-13/h1-9H,10H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHKRCCHBGNEJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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